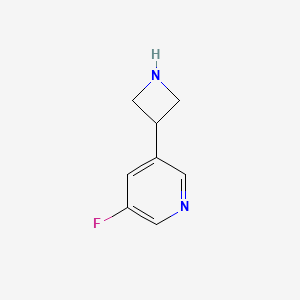

3-(Azetidin-3-yl)-5-fluoropyridine

CAS No.: 1260779-41-6

Cat. No.: VC2770195

Molecular Formula: C8H9FN2

Molecular Weight: 152.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260779-41-6 |

|---|---|

| Molecular Formula | C8H9FN2 |

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)-5-fluoropyridine |

| Standard InChI | InChI=1S/C8H9FN2/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 |

| Standard InChI Key | ILYBQKMZSZGSQF-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=CC(=CN=C2)F |

| Canonical SMILES | C1C(CN1)C2=CC(=CN=C2)F |

Introduction

Chemical Properties and Structure

3-(Azetidin-3-yl)-5-fluoropyridine represents a class of heterocyclic compounds containing both nitrogen-containing rings and fluorine substitution. This compound has several key identifiers and properties that characterize its chemical nature:

Basic Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1260779-41-6 |

| Molecular Formula | C8H9FN2 |

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)-5-fluoropyridine |

| Standard InChI | InChI=1S/C8H9FN2/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 |

| Standard InChIKey | ILYBQKMZSZGSQF-UHFFFAOYSA-N |

| SMILES Notation | C1C(CN1)C2=CC(=CN=C2)F |

| PubChem Compound ID | 124707082 |

The compound's structure features a pyridine ring with fluorine substitution at the 5-position and an azetidine ring attached at the 3-position of the pyridine. This structural arrangement creates a molecule with interesting spatial and electronic properties that may influence its biological activities and chemical reactivity.

Structural Characteristics

The compound consists of two main structural components: a pyridine ring and an azetidine ring. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is fluorinated at the 5-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, is connected to the pyridine ring at its 3-position. This combination creates a molecule with specific electronic distribution and conformational properties.

The presence of fluorine in organic compounds often enhances metabolic stability and can alter the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The azetidine ring, a strained four-membered ring, contributes unique structural and reactivity characteristics to the molecule.

Comparison with Structurally Similar Compounds

Understanding the properties of 3-(Azetidin-3-yl)-5-fluoropyridine can be enhanced by comparing it with structurally similar compounds, particularly its isomers.

Comparison with Related Isomers

These structural isomers demonstrate how the position of substituents on the pyridine ring can significantly affect a compound's properties and potential applications. The position of both the azetidine group and the fluorine atom influences the electronic distribution, which in turn affects the compound's reactivity and biological activity.

Significance of Fluorine in Pharmaceutical Compounds

Current Research and Future Directions

Research on 3-(Azetidin-3-yl)-5-fluoropyridine and related compounds continues to evolve, with several promising directions for future investigation.

Medicinal Chemistry Applications

The structural features of 3-(Azetidin-3-yl)-5-fluoropyridine make it a compound of interest in medicinal chemistry research. The azetidine ring, combined with the fluorinated pyridine moiety, represents a scaffold that can be further modified to develop compounds with enhanced biological activity or improved pharmacokinetic properties.

Researchers may explore structure-activity relationships by synthesizing derivatives with various substituents to optimize properties relevant to specific therapeutic targets. The development of such derivatives could lead to new drug candidates for treating various conditions, particularly in neurological and antimicrobial applications.

Synthetic Methodology Development

The synthesis of compounds like 3-(Azetidin-3-yl)-5-fluoropyridine often requires sophisticated synthetic methodologies. Future research may focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes to produce these compounds and their derivatives. This could include the development of new catalysts, reaction conditions, or synthetic strategies that improve yields and reduce waste.

Expanded Biological Screening

Given the limited specific biological data available for 3-(Azetidin-3-yl)-5-fluoropyridine, an important direction for future research would be comprehensive biological screening to identify potential therapeutic applications. This could include testing against various biological targets, disease models, or pathogens to uncover previously unknown activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume